An In-Depth Technical Guide to the Mitochondrial-Derived Peptide SHLP-6
An In-Depth Technical Guide to the Mitochondrial-Derived Peptide SHLP-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Small Humanin-like Peptide 6 (SHLP-6) is a recently discovered mitochondrial-derived peptide (MDP) with a burgeoning role in cellular signaling and homeostasis. Originating from a small open reading frame within the 16S ribosomal RNA of the mitochondrial genome, SHLP-6 acts as a retrograde signal, influencing a variety of cellular processes. Notably, it has demonstrated pro-apoptotic effects in cancer cells and exhibits neuroprotective and antioxidant properties, making it a compelling subject for therapeutic development. This guide provides a comprehensive overview of SHLP-6, including its discovery, biochemical properties, associated signaling pathways, and detailed experimental protocols for its study.
Discovery and Origin
SHLP-6 was identified through an in silico search for potential small open-reading-frames (sORFs) within the 16S ribosomal RNA region of mitochondrial DNA, the same region that encodes the well-characterized peptide Humanin.[1][2] This discovery unveiled a family of six "small humanin-like peptides" (SHLPs), designated SHLP-1 through SHLP-6.[2] These peptides are considered retrograde signaling molecules, meaning they are produced in the mitochondria and travel to other parts of the cell to exert their effects.[2]
The endogenous expression of SHLP-6 has been confirmed in various mouse tissues, including the liver and kidney, through immunoblotting, with its transcripts validated by qPCR and Northern blotting.[2][3] Like other SHLPs, SHLP-6's expression and function suggest a novel layer of regulatory control originating from the mitochondria, challenging the traditional view of this organelle as solely a powerhouse for the cell.[3]
Biochemical Properties of SHLP-6
SHLP-6 is a 20-amino acid peptide with the following sequence:
MLDQDIPMVQPLLKVRLFND [4]
Key biochemical properties of human SHLP-6 are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | MLDQDIPMVQPLLKVRLFND | [4] |
| Molecular Weight | 2385.87 Da | [4] |
| Purity (synthetic) | ≥ 95% | [4] |
| Form | Lyophilized powder | [5] |
| Solubility | Insoluble in water. Soluble in a small amount of DMSO or 60% acetonitrile (B52724) in water with 0.1% TFA. | [4] |
| Storage | Up to 6 months in lyophilized form at 0-5°C. Rehydrated solution stable at +4°C for up to 5 days or frozen at -20°C for up to 3 months. | [4] |
Biological Functions and Signaling Pathways
SHLP-6 has demonstrated a range of biological activities, with its pro-apoptotic and neuroprotective functions being the most extensively studied.
Pro-Apoptotic Effects in Cancer Cells
In contrast to some other SHLPs that promote cell survival, SHLP-6 has been shown to significantly increase apoptosis in certain cancer cell lines, including the prostate cancer cell line 22Rv1 and the murine beta-cell line NIT-1.[2][6] This pro-apoptotic activity suggests a potential therapeutic role for SHLP-6 in oncology.
Neuroprotective and Antioxidant Effects
More recent research has highlighted the neuroprotective and antioxidant potential of SHLP-6. In a zebrafish model of copper-induced oxidative stress and neurodegeneration, SHLP-6 demonstrated significant protective effects.[7]
Key Findings in Zebrafish Model: [7]
| Parameter | Effect of SHLP-6 (40 µg/mL) |
| Survival Rate | Increased to 85% |
| Heart Rate | Improved to 178 bpm |
| ROS Inhibition (DPPH assay) | 58.7% |
| ROS Inhibition (ABTS assay) | 74.3% |
| Superoxide Dismutase (SOD) Activity | Enhanced to 68.3 U/mg |
| Catalase (CAT) Activity | Enhanced to 82.40 U/mg |
| Reduced Glutathione (GSH) Level | Enhanced to 79.3 U/mg |
| Lipid Peroxidation | Decreased to 3.86 U/mg |
| Nitric Oxide Levels | Decreased to 3.41 U/mg |
| Acetylcholine Esterase (AChE) Levels | Improved to 78.3 U/mg |
| Locomotor Activity (Distance Travelled) | Increased to 43.53 m |
Gene Expression Modulation in Zebrafish: [7]
| Gene | Fold Change with SHLP-6 |
| TNF-α | 2.16 |
| NLRP3 | 1.78 |
| COX-2 | 0.705 |
| IL-10 | 1.84 |
| SOD | Upregulated |
| CAT | Upregulated |
| GST | Upregulated |
| GSH | Upregulated |
Signaling Pathways
The biological effects of SHLP-6 are mediated through the modulation of several key signaling pathways.
-
NLRP3 Inflammasome Pathway: SHLP-6 has been shown to modulate the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[1][8] Its ability to upregulate NLRP3 while also increasing the anti-inflammatory cytokine IL-10 suggests a complex regulatory role in neuroinflammation.[7]
-
Nrf2 Signaling Pathway: SHLP-6 is thought to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[8][9] This activation leads to the upregulation of antioxidant enzymes such as SOD and CAT, enhancing cellular resilience against oxidative stress.[8]
-
MAPK Signaling Cascade: SHLP-6 may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, which are involved in cell survival, stress responses, and inflammation.[1][10]
The interplay of these pathways contributes to the observed antioxidant, anti-inflammatory, and neuroprotective effects of SHLP-6.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SHLP-6.
Solid-Phase Peptide Synthesis (SPPS) of SHLP-6
SHLP-6 can be chemically synthesized using standard Fmoc/tBu solid-phase peptide synthesis protocols.[11][12][13]
Materials:
-
Rink-amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
General Protocol:
-
Resin Swelling: Swell the Rink-amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and an activator base, and couple it to the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the SHLP-6 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized SHLP-6 using mass spectrometry and analytical HPLC.
Cell Viability Assay (MTS)
The MTS assay is a colorimetric method used to assess cell viability in response to SHLP-6 treatment.[6]
Materials:
-
96-well plates
-
Cell culture medium
-
SHLP-6 peptide
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., 22Rv1, NIT-1) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SHLP-6 (e.g., 100 nM) in serum-free media for the desired duration (e.g., 72 hours).[6] Include untreated control wells.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[14][15]
Materials:
-
6-well plates
-
Cell culture medium
-
SHLP-6 peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for 22Rv1 Cells: [15]
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere.
-
Treatment: Treat the cells with the desired concentration of SHLP-6 for the specified time (e.g., 24 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells, wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Measurement (DCFDA Staining)
Intracellular ROS levels can be measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[16]
Materials:
-
24-well plates
-
Cell culture medium
-
SHLP-6 peptide
-
DCFDA dye
-
Fluorescence microscope or plate reader
Protocol for NIT-1 Cells (adapted from general protocols):
-
Cell Seeding: Seed NIT-1 cells in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with SHLP-6 at various concentrations for the desired time.
-
DCFDA Loading: Wash the cells and incubate them with a DCFDA working solution (e.g., 10 µM) in serum-free medium at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: SHLP-6 signaling pathways.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V apoptosis assay.
Conclusion and Future Directions
SHLP-6 is a fascinating mitochondrial-derived peptide with significant potential in both basic research and therapeutic development. Its dual role in promoting apoptosis in cancer cells while offering neuroprotection and antioxidant benefits highlights the complexity of mitochondrial signaling. Further research is warranted to fully elucidate the receptors and downstream effectors of SHLP-6, as well as to explore its therapeutic efficacy in preclinical models of cancer and neurodegenerative diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers to embark on or advance their investigations into this promising peptide.
References
- 1. Frontiers | SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration [frontiersin.org]
- 2. Small humanin-like peptide - Wikipedia [en.wikipedia.org]
- 3. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. SHLP6 (Small humanin-like peptide 6) - 1 mg [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHLP6: a novel NLRP3 and Cav1 modulating agent in Cu-induced oxidative stress and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Inhibition of the Androgen Receptor as a Novel Mechanism of Taxol Chemotherapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of Insulin Secretion by Production of Reactive Oxygen Species: Study Performed in Pancreatic Islets from Fed and 48-Hour Fasted Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
